

Application of 2-Fluoro-3-methoxyaniline in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 2-Fluoro-3-methoxyaniline

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Introduction

2-Fluoro-3-methoxyaniline is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity to target enzymes, and optimized lipophilicity for improved plant uptake and translocation. This document provides detailed application notes for the use of **2-Fluoro-3-methoxyaniline** in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).

Application in Fungicide Synthesis: Pyrazole Carboxamides

Pyrazole carboxamide fungicides are a crucial class of agricultural products used to control a broad spectrum of fungal diseases in various crops. Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts the fungal pathogen's energy supply.^{[1][2][3][4][5][6]} The synthesis of these fungicides typically involves the formation of an amide bond between a substituted pyrazole carboxylic acid and an appropriately substituted aniline. **2-Fluoro-3-**

methoxyaniline serves as an excellent precursor for the aniline component, introducing key structural motifs that can enhance fungicidal activity.

Hypothetical Target Fungicide: "Fluoxapyranil"

For the purpose of these application notes, we will describe the synthesis and hypothetical properties of "Fluoxapyranil," a novel pyrazole carboxamide fungicide derived from **2-Fluoro-3-methoxyaniline**.

Chemical Structure of Fluoxapyranil:

- Aniline Moiety: Derived from **2-Fluoro-3-methoxyaniline**.
- Pyrazole Moiety: A substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common building block in commercial SDHI fungicides).

Experimental Protocols

Synthesis of Fluoxapyranil

The synthesis of Fluoxapyranil from **2-Fluoro-3-methoxyaniline** is proposed as a two-step process:

- Activation of the Pyrazole Carboxylic Acid: Conversion of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its more reactive acid chloride.
- Amide Bond Formation: Coupling of the pyrazole acid chloride with **2-Fluoro-3-methoxyaniline**.

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

- Materials:
 - 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
 - Thionyl chloride (SOCl₂)
 - Anhydrous Dichloromethane (DCM)

- Dimethylformamide (DMF) (catalytic amount)
- Procedure:
 - To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
 - Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.
 - Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.
 - Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(2-fluoro-3-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Fluoxapyranil)

- Materials:
 - 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
 - **2-Fluoro-3-methoxyaniline**
 - Anhydrous Dichloromethane (DCM)
 - Triethylamine (TEA) or Pyridine
- Procedure:
 - Dissolve **2-Fluoro-3-methoxyaniline** (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the aniline solution.

- Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
- Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Fluoxapyranil.

Data Presentation

Table 1: Physicochemical Properties of 2-Fluoro-3-methoxyaniline and Hypothetical Product

"Fluoxapyranil"

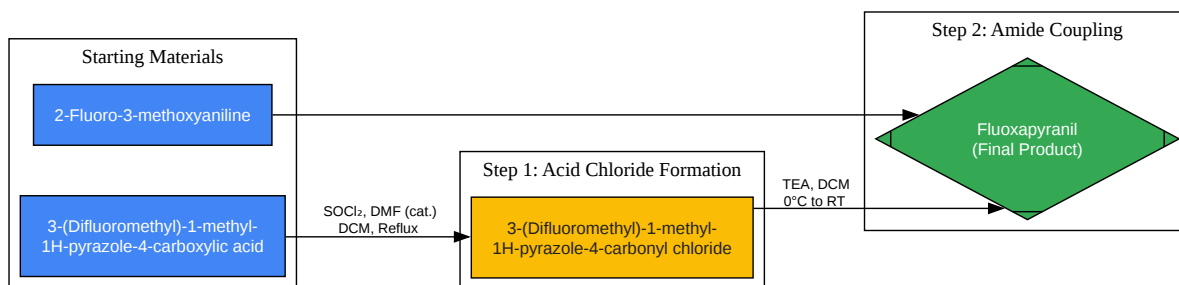
Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
2-Fluoro-3-methoxyaniline	C ₇ H ₈ FNO	141.14	Colorless to light yellow liquid	N/A
Fluoxapyranil (Hypothetical)	C ₁₃ H ₁₂ F ₃ N ₃ O ₂	315.25	White to off-white solid	110-115

Table 2: Hypothetical Fungicidal Activity of Fluoxapyranil against Common Plant Pathogens

Fungal Pathogen	Common Disease	EC ₅₀ (µg/mL) of Fluoxapyranil (Hypothetical)
Botrytis cinerea	Gray Mold	0.5 - 1.5
Septoria tritici	Septoria Leaf Blotch	0.1 - 0.8
Puccinia triticina	Wheat Leaf Rust	0.2 - 1.0
Alternaria solani	Early Blight	1.0 - 2.5

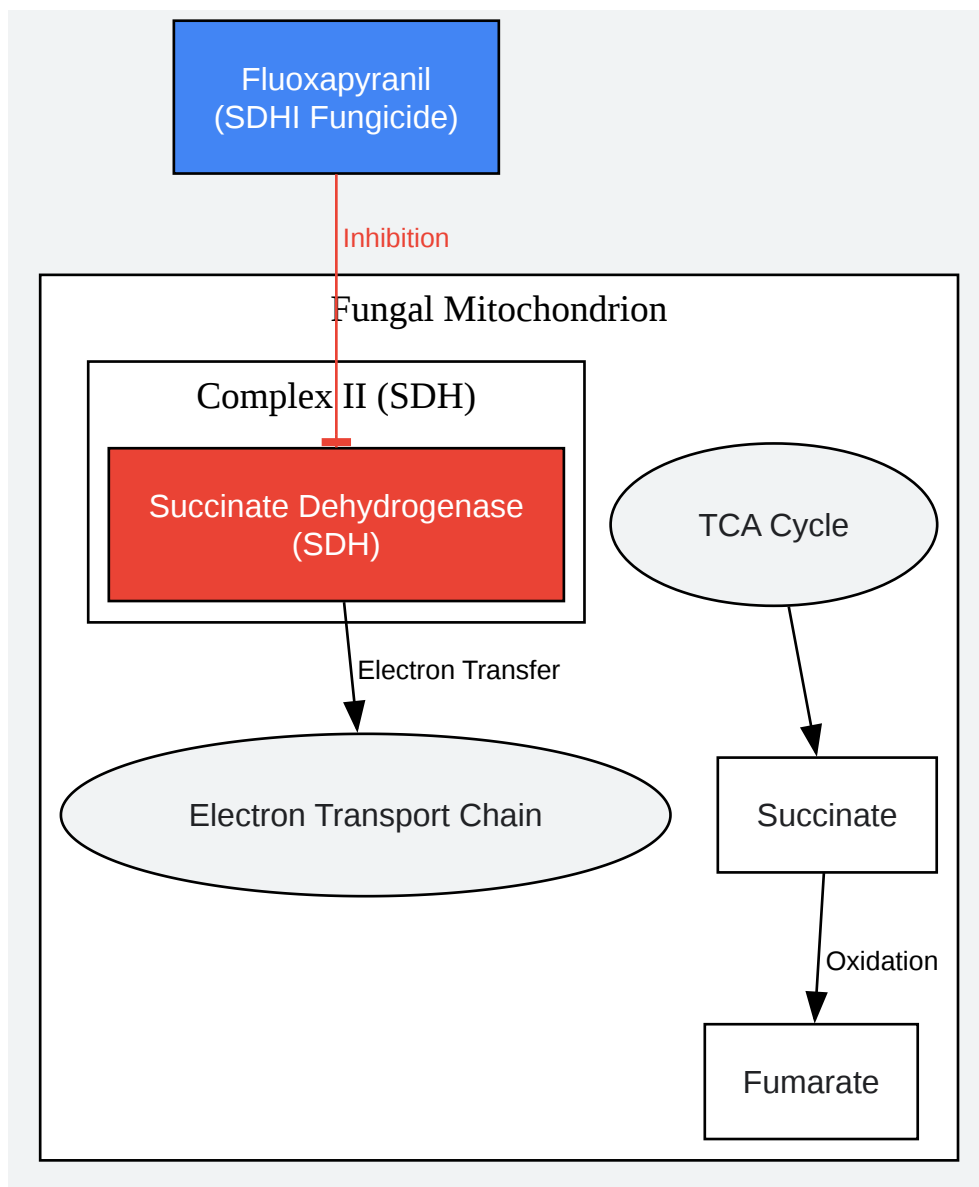
EC₅₀ values are hypothetical and based on the typical efficacy of commercial pyrazole carboxamide fungicides.

Visualizations



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Caption: Synthetic workflow for the preparation of "Fluoxapyranil".



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Caption: Mode of action of SDHI fungicides like "Fluoxapyranil".

Conclusion

2-Fluoro-3-methoxyaniline is a promising building block for the synthesis of novel agrochemicals, particularly for the development of potent pyrazole carboxamide fungicides. The described synthetic protocols and hypothetical data for "Fluoxapyranil" illustrate a clear and viable application of this intermediate. The unique electronic and steric properties conferred by the fluoro and methoxy substituents can lead to the discovery of next-generation crop protection agents with improved efficacy and desirable environmental profiles.

Researchers are encouraged to explore the use of **2-Fluoro-3-methoxyaniline** in their synthetic programs to unlock new possibilities in agrochemical discovery.

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